BChE-IN-6 -

BChE-IN-6

Catalog Number: EVT-15278577
CAS Number:
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BChE-IN-6 is classified under the category of butyrylcholinesterase inhibitors. Butyrylcholinesterase is an enzyme that hydrolyzes butyrylcholine and other choline esters, differing from acetylcholinesterase in its substrate specificity and kinetic properties. The compound has been synthesized through various methods aimed at enhancing its inhibitory potency against butyrylcholinesterase.

Synthesis Analysis

Methods and Technical Details

The synthesis of BChE-IN-6 involves several key steps:

  1. Starting Materials: The synthesis typically begins with substituted anilines or similar precursors.
  2. Condensation Reactions: These precursors undergo condensation with protected amino acids (like Boc-protected sarcosine) to form intermediates.
  3. Deprotection and Coupling: After deprotection, the intermediates are coupled with other reactive groups (e.g., indole derivatives) to yield the final product.
  4. Purification: The final compounds are purified using techniques such as recrystallization or chromatography to ensure high purity for biological evaluation .

This synthetic route allows for the modification of various substituents on the aromatic rings, which can influence the inhibitory activity against butyrylcholinesterase.

Molecular Structure Analysis

Structure and Data

BChE-IN-6 exhibits a complex molecular structure characterized by multiple functional groups that enhance its interaction with the active site of butyrylcholinesterase. The precise three-dimensional arrangement of atoms can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Key structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Aliphatic Chains: Enhancing binding affinity through van der Waals forces.
  • Functional Groups: Specific groups that participate in hydrogen bonding or ionic interactions with the enzyme .
Chemical Reactions Analysis

Reactions and Technical Details

BChE-IN-6 undergoes specific chemical reactions that are crucial for its function as an inhibitor:

  • Enzyme Inhibition: The primary reaction involves binding to the active site of butyrylcholinesterase, preventing substrate hydrolysis.
  • Kinetic Studies: Reaction kinetics can be studied using assays like Ellman's method, which measures the change in absorbance due to product formation or substrate depletion .

The efficacy of BChE-IN-6 is often quantified by determining its half-maximal inhibitory concentration (IC50), which reflects its potency as an inhibitor.

Mechanism of Action

Process and Data

The mechanism by which BChE-IN-6 inhibits butyrylcholinesterase involves several steps:

  1. Binding to Active Site: The compound fits into the active site gorge of butyrylcholinesterase, where it competes with natural substrates.
  2. Formation of Enzyme-Inhibitor Complex: This interaction stabilizes a non-reactive complex that prevents the hydrolysis of choline esters.
  3. Impact on Cholinergic Transmission: By inhibiting butyrylcholinesterase, BChE-IN-6 can enhance cholinergic signaling, which may be beneficial in therapeutic contexts .

Data from molecular docking studies often illustrate how BChE-IN-6 interacts at atomic levels within the enzyme's active site.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BChE-IN-6 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300–500 g/mol depending on substituents.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or ethanol, with limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; thus, storage conditions are critical for maintaining activity .

These properties are essential for determining the compound's behavior in biological systems.

Applications

Scientific Uses

BChE-IN-6 has potential applications in various scientific fields:

  1. Pharmacology: As a tool to study cholinergic signaling pathways and their implications in neurodegenerative diseases.
  2. Toxicology: Evaluating its effectiveness against organophosphate poisoning by inhibiting excessive cholinergic activity.
  3. Drug Development: Serving as a lead compound for synthesizing more potent inhibitors targeting butyrylcholinesterase for therapeutic use .

Research continues to explore the full range of applications for BChE-IN-6, highlighting its significance in both basic research and clinical settings.

Introduction to Butyrylcholinesterase (BChE) and Therapeutic Targeting Rationale

BChE in Cholinergic Neurotransmission and Disease Pathogenesis

Butyrylcholinesterase (BChE; EC 3.1.1.8) is a serine hydrolase enzyme structurally homologous to acetylcholinesterase (AChE), sharing ~65% amino acid sequence identity and belonging to the α/β-hydrolase fold superfamily [9]. While both enzymes hydrolyze acetylcholine (ACh), BChE exhibits broader substrate promiscuity, metabolizing esters, amides, thioesters, and neuroactive compounds including succinylcholine, cocaine, and ghrelin [3] [7]. In the healthy brain, AChE predominates in cholinergic synapses (90% of cholinesterase activity), while BChE is primarily localized to glial cells and white matter [2] [10].

In Alzheimer's disease (AD), a profound shift occurs: AChE activity declines to 55-67% of normal levels, while BChE activity increases up to 165% and becomes associated with amyloid plaques and neurofibrillary tangles [1] [6] [10]. BChE colocalizes with β-amyloid (Aβ) deposits, covering up to 6 times more plaque area than in age-matched controls [2] [6]. This enzyme accelerates Aβ fibril formation in vitro and influences plaque maturation, suggesting a direct role in AD neuropathology beyond cholinergic modulation [6] [10].

Table 1: Cholinesterase Dynamics in Alzheimer's Disease Progression

ParameterHealthy BrainAdvanced AD BrainFunctional Consequence
AChE Activity100% (Baseline)55-67% of normalLoss of primary ACh hydrolysis
BChE Activity100% (Baseline)120-165% of normalCompensation for AChE deficit
Spatial DistributionNeuronal synapsesAmyloid plaques & tanglesEnhanced Aβ aggregation
Cholinergic ResilienceAChE-dependentBChE-dependentShift to glial-mediated hydrolysis

Rationale for BChE Inhibition in Neurodegenerative Disorders

The compensatory upregulation of BChE in AD positions it as a critical therapeutic target, particularly in advanced disease stages. Selective BChE inhibition offers dual benefits: (1) restoration of synaptic acetylcholine levels by reducing its hydrolysis, and (2) potential modulation of amyloid pathology. Unlike AChE inhibitors (donepezil, galantamine), which commonly cause peripheral cholinergic side effects (nausea, vomiting), BChE inhibitors demonstrate reduced peripheral adverse effects due to BChE's limited distribution outside the CNS [8] [9].

Pharmacological studies support this rationale:

  • BChE inhibition enhances maze performance in aged rats and improves long-term potentiation [1]
  • Selective inhibitors reduce β-amyloid peptide levels in neuronal cultures without cytotoxicity [1]
  • BChE-knockout mice exhibit protection against high-fat diet-induced obesity, suggesting metabolic roles relevant to neurodegeneration [4] [9]

Quantitative high-throughput screening (qHTS) of 8,998 compounds identified potent BChE inhibitors (e.g., pancuronium bromide, NNC 756) with diverse scaffolds, validating BChE as a druggable target [1]. Molecular docking reveals BChE's larger active site gorge (500 ų vs. 300 ų in AChE) and flexible entrance accommodate structurally diverse inhibitors, enabling selective targeting [7] [9].

BChE as a Biomarker in Disease Progression and Therapeutic Monitoring

Beyond its therapeutic targeting, BChE demonstrates significant value as a biomarker for neurodegenerative and systemic diseases. Its activity correlates with:

Neurodegenerative Progression:

  • BChE activity in cerebrospinal fluid (CSF) increases with AD severity and correlates with Aβ₄₂ levels [6] [10]
  • In Parkinson's disease dementia, CSF BChE levels are significantly elevated compared to non-demented patients [2]
  • BChE K-variant (Ala539Thr) synergizes with APOE ε4 to increase AD risk 2.5-fold, suggesting genetic susceptibility [7] [9]

Systemic Disease Indicators:

  • Serum BChE decreases in liver cirrhosis, malnutrition, and acute inflammation, serving as a hepatic function marker [3] [7]
  • Elevated BChE predicts type 2 diabetes development and correlates with adiposity and HOMA-IR [7] [9]
  • In minimal hepatic encephalopathy (MHE), serum BChE reduction shows diagnostic potential [9]

Table 2: Biomarker Applications of BChE in Human Diseases

Disease ContextBChE AlterationClinical UtilityDetection Method
Advanced AD↑ in CSF & brain tissueCorrelates with amyloid burdenImmunoassays, PET tracers
Liver Cirrhosis↓ Serum activity (≤50%)Prognostic nutritional markerEnzymatic (butyrylthiocholine)
Acute Myocardial Infarction↑ Serum activityDifferential diagnosisPoint-of-care biosensors
Type 2 Diabetes↑ Serum activityPredicts vascular complicationsEnzymatic + clinical algorithms

Emerging imaging techniques leverage BChE's biomarker potential: ¹¹C-labeled BChE inhibitors show cortical and hippocampal uptake patterns in 5XFAD mice that colocalize with Aβ-specific tracer [¹⁸F]florbetaben, enabling non-invasive monitoring of enzyme activity during AD progression [9]. This positions BChE as a theranostic target – simultaneously enabling treatment and monitoring through inhibitors like BChE-IN-6.

Properties

Product Name

BChE-IN-6

IUPAC Name

2-methyl-3-phenylmethoxy-1-[6-(pyridin-2-ylamino)hexyl]pyridin-4-one

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H29N3O2/c1-20-24(29-19-21-11-5-4-6-12-21)22(28)14-18-27(20)17-10-3-2-8-15-25-23-13-7-9-16-26-23/h4-7,9,11-14,16,18H,2-3,8,10,15,17,19H2,1H3,(H,25,26)

InChI Key

QQUBQWRVRFCKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCCCCCNC2=CC=CC=N2)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.